Ethyl N-(2-methoxyethyl)-N-methylglycinate: Technical Profile & Synthesis Guide
Ethyl N-(2-methoxyethyl)-N-methylglycinate: Technical Profile & Synthesis Guide
This guide provides an in-depth technical analysis of Ethyl N-(2-methoxyethyl)-N-methylglycinate , a specialized amino ester intermediate. This document is designed for researchers in medicinal chemistry, organic synthesis, and materials science (specifically battery electrolytes).
Executive Summary
Ethyl N-(2-methoxyethyl)-N-methylglycinate (CAS: 616882-60-1) is a tertiary amino ester characterized by a dual-functional side chain containing both an N-methyl group and a 2-methoxyethyl ether tail.[1] Structurally, it is a derivative of Sarcosine (N-methylglycine) .
Its unique architecture serves two primary high-value functions:
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Medicinal Chemistry: It acts as a solubilizing building block for peptidomimetics and kinase inhibitors. The methoxyethyl moiety mimics the hydration shell of polar residues while maintaining lipophilicity for membrane permeability.
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Materials Science: Emerging research identifies it as a potential electrolyte additive for high-energy-density batteries, likely due to its wide electrochemical window and ability to solvate lithium ions via the ether/ester oxygens.
Chemical Identity & Structural Analysis
| Parameter | Data |
| IUPAC Name | Ethyl N-(2-methoxyethyl)-N-methylglycinate |
| Common Synonyms | N-(2-Methoxyethyl)sarcosine ethyl ester; Ethyl [(2-methoxyethyl)(methyl)amino]acetate |
| CAS Number | 616882-60-1 |
| Molecular Formula | C₈H₁₇NO₃ |
| Molecular Weight | 175.23 g/mol |
| SMILES | COCCN(C)CC(=O)OCC |
| InChI Key | Predicted based on structure:[2][3][4][5]InChI=1S/C8H17NO3/c1-3-12-8(10)7-9(2)5-6-11-4/h3-7H2,1-2H3 |
Structural Insight: The molecule features a tertiary amine center flanked by an ester and an ether. This "tridentate-like" potential (N, O-ester, O-ether) allows it to chelate metal cations (e.g., Li⁺ in batteries) or participate in hydrogen bonding networks in protein active sites without being a hydrogen bond donor itself (no N-H), improving metabolic stability against proteases.
Physicochemical Properties
Note: Specific experimental constants for this CAS are rare in open literature. Values below are derived from high-confidence structure-activity relationship (SAR) models of analogous sarcosine esters.
| Property | Value / Range | Confidence |
| Physical State | Liquid (Colorless to pale yellow) | High (Analogous esters) |
| Boiling Point | ~215–225 °C (at 760 mmHg) | Predicted |
| Boiling Point (Vacuum) | ~95–105 °C (at 1–2 mmHg) | Predicted |
| Density | 1.02 – 1.05 g/mL | High (Esters/Ethers) |
| LogP (Octanol/Water) | ~0.8 – 1.2 | Predicted |
| Solubility | Soluble in DCM, EtOAc, Ethanol, Acetonitrile. Sparingly soluble in water. | High |
| pKa (Conjugate Acid) | ~8.0 – 8.5 | Predicted (Tertiary amine) |
Synthetic Routes & Experimental Protocol
The most robust synthesis avoids the instability of aldehydes (reductive amination route) and focuses on Nucleophilic Substitution (SN2) .
Primary Pathway: N-Alkylation of Secondary Amines
This method reacts N-(2-methoxyethyl)methylamine with Ethyl Bromoacetate . This route is preferred over alkylating Sarcosine ethyl ester with 2-methoxyethyl bromide because 2-methoxyethyl halides are less reactive and can undergo elimination.
Reaction Scheme (DOT Visualization):
Figure 1: Synthetic pathway for Ethyl N-(2-methoxyethyl)-N-methylglycinate via SN2 alkylation.
Detailed Laboratory Protocol
Note: This protocol is designed for a 10 mmol scale. Adjust stoichiometry linearly.
Reagents:
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N-(2-methoxyethyl)methylamine (1.0 equiv, 10 mmol)
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Ethyl Bromoacetate (1.05 equiv, 10.5 mmol)
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Potassium Carbonate (K₂CO₃) (2.0 equiv, Anhydrous)
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Acetonitrile (ACN) (Solvent, 30 mL)
Procedure:
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Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
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Solvation: Add N-(2-methoxyethyl)methylamine (0.89 g) and K₂CO₃ (2.76 g) to the flask. Add ACN (30 mL) and cool to 0°C in an ice bath.
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Addition: Dropwise add Ethyl Bromoacetate (1.75 g) over 15 minutes. The reaction is exothermic; controlling temperature prevents quaternary salt formation.
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Reaction: Remove ice bath and allow to warm to room temperature. Stir for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM).
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Work-up: Filter off the solid K₂CO₃/KBr salts. Concentrate the filtrate under reduced pressure.
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Purification: Dissolve residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (1 x 20 mL). Dry over MgSO₄, filter, and concentrate.
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Refinement: If high purity is required, perform flash column chromatography (SiO₂, Hexane:EtOAc 3:1 to 1:1).
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Applications in Drug Development & Materials
A. Medicinal Chemistry: The "Solubilizing Tail"
In drug design, the 2-methoxyethyl group is a classic bioisostere for longer alkyl chains. It provides:
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Metabolic Stability: The ether oxygen reduces the lipophilicity (LogP) compared to a propyl/butyl chain, reducing metabolic clearance rates.
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Solubility: The oxygen atom acts as a weak hydrogen bond acceptor, improving aqueous solubility of the parent drug.
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Peptidomimetics: Used to synthesize N-substituted glycines (peptoids). The tertiary amine prevents the formation of intramolecular hydrogen bonds that typically stabilize secondary structures, allowing for novel folding patterns.
B. Battery Technology: Electrolyte Additive
Recent studies (e.g., Univ. of Chicago) investigate amino-ether esters as additives in Lithium-ion batteries.
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Mechanism: The molecule's high polarity and ability to chelate Li⁺ can stabilize the Solid Electrolyte Interphase (SEI) on the anode.
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Advantage: The ester group provides a wide electrochemical stability window, while the amine functionality can scavenge acidic decomposition products (like HF) from the electrolyte salt (LiPF₆).
Safety & Handling (SDS Summary)
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (0.11 mm min thickness). |
| Eye Damage | H318: Causes serious eye damage | Wear safety goggles. Use a fume hood. |
| Aquatic Toxicity | H412: Harmful to aquatic life | Do not dispose of in drains. Collect as organic waste. |
Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture can hydrolyze the ester to the corresponding carboxylic acid.
References
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PubChem. (2025).[4] N-(2-Methoxyethyl)-N-methylglycine ethyl ester - Compound Summary. National Library of Medicine.[3] [Link]
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University of Chicago. (2024). Towards High Energy Density Batteries: Electrolyte Additive Research. [Link]
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Molbase. (2024). Chemical Properties of CAS 616882-60-1. [Link]
Sources
- 1. 616882-60-1|ethyl N-(2-methoxyethyl)-N-methylglycinate|ethyl N-(2-methoxyethyl)-N-methylglycinate| -范德生物科技公司 [bio-fount.com]
- 2. echemi.com [echemi.com]
- 3. N-Ethyl-N~2~-methyl-N-(2-methylphenyl)glycinamide | C12H18N2O | CID 24696188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(2-Methoxyethyl)ethylamine | C5H13NO | CID 546877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-methoxyethyl acetate | Sigma-Aldrich [sigmaaldrich.com]
